molecular formula C13H9F2NO3 B8295053 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8295053
M. Wt: 265.21 g/mol
InChI Key: MXXJUUMBABMIDY-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

12.68 g (47.8 mmol) of 3-fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene in 150 ml ethyl acetate is treated with 1.27 g of 5% platinum on charcoal and hydrogenated for 6 h at room temperature and normal pressure. The catalyst is filtered and the solution evaporated to yield 11.03 g (98%) of dark brown oil. MS: m/e=235.1 (M+).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:17]([O-])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1>C(OCC)(=O)C.[Pt]>[F:1][C:2]1[CH:3]=[C:4]([NH2:17])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1

Inputs

Step One
Name
Quantity
12.68 g
Type
reactant
Smiles
FC=1C=C(C=CC1OCC1=CC(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.27 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solution evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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